4-bromo-N-(1-methoxypropan-2-yl)benzamide
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Overview
Description
4-bromo-N-(1-methoxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromobenzamide.
Alkylation: The 4-bromobenzamide is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base like potassium carbonate or sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in dry ether or BH3 in tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-bromo-N-(1-methoxypropan-2-yl)aniline.
Oxidation: Formation of 4-bromo-N-(1-oxopropan-2-yl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(1-methoxypropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may serve as a probe to investigate the role of specific molecular pathways in cell signaling and metabolism.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the methoxypropan-2-yl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-methoxyethyl)benzamide
- 4-bromo-N-(1-methoxypropyl)benzamide
- 4-chloro-N-(1-methoxypropan-2-yl)benzamide
Uniqueness
4-bromo-N-(1-methoxypropan-2-yl)benzamide is unique due to the presence of the bromine atom and the methoxypropan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-8(7-15-2)13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
AIIHUCPBSANRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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